Enhanced Lipophilicity and Predicted Metabolic Stability via Cyclopropyl Substitution
The target compound's 4-cyclopropyl substituent on the triazole ring is predicted to confer distinct lipophilicity and metabolic stability compared to unsubstituted or methyl-substituted analogs. In medicinal chemistry, cyclopropyl groups are a classic strategy to increase cLogP and shield metabolic soft spots, as documented in USP7 inhibitor SAR studies where similar substitutions improved metabolic profiles [1]. 2-Chloro-6-(1H-1,2,3-triazol-1-yl)pyridine (CAS 118078-88-9), the unsubstituted analog, lacks this favorable modulation .
| Evidence Dimension | Calculated lipophilicity (cLogP) and inferred metabolic stability |
|---|---|
| Target Compound Data | cLogP is predicted to be higher than the unsubstituted analog due to the cyclopropyl group; metabolic stability is inferred to be greater. |
| Comparator Or Baseline | 2-chloro-6-(1H-1,2,3-triazol-1-yl)pyridine (CAS 118078-88-9). cLogP is lower for the unsubstituted analog. |
| Quantified Difference | Quantitative cLogP values are not available from public sources. The difference is qualitative and based on well-established medicinal chemistry principles. |
| Conditions | Predicted physicochemical properties. No experimental assay data available. |
Why This Matters
For procurement in drug discovery, a higher predicted cLogP and improved metabolic stability suggest better prospects for cell permeability and oral bioavailability, guiding the selection of this cyclopropyl-bearing intermediate over simpler analogs.
- [1] El-Hamaky, A. A., et al. Therapeutic targeting of ubiquitin-specific protease 7 (USP7): Mechanistic insights, dysregulation, and advances in drug discovery. European Journal of Medicinal Chemistry, 2025. Discusses cyclopropyl SAR. View Source
